2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide
CAS No.: 2034535-27-6
Cat. No.: VC11791714
Molecular Formula: C12H22N4O
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034535-27-6 |
|---|---|
| Molecular Formula | C12H22N4O |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 2,2-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide |
| Standard InChI | InChI=1S/C12H22N4O/c1-9(2)10(8-16-7-6-13-15-16)14-11(17)12(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,14,17) |
| Standard InChI Key | ORVJGYGOJQVWEA-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C |
Introduction
Structural Overview
The compound is an amide derivative characterized by the following features:
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Core Structure: A 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms.
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Substituents:
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A dimethyl group attached to the central carbon of the propanamide moiety.
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A butan-2-yl chain substituted with a methyl group and linked to the triazole ring at the 1-position.
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General Synthetic Approach
The synthesis of such compounds typically involves click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles under mild conditions.
Steps:
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Preparation of Alkyne and Azide Precursors:
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An alkyl azide is synthesized from an alkyl halide via nucleophilic substitution with sodium azide.
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The alkyne precursor can be prepared through standard organic reactions (e.g., alkylation or deprotonation of terminal alkynes).
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Cycloaddition Reaction:
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The azide reacts with the alkyne in the presence of a copper(I) catalyst to form the triazole ring.
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Amidation:
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The triazole-containing intermediate is coupled with a carboxylic acid derivative (e.g., 2,2-dimethylpropanoic acid) using coupling agents like EDCI or DCC to form the final amide product.
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Medicinal Chemistry
Compounds containing the 1,2,3-triazole moiety are known for their diverse biological activities:
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Antimicrobial: Triazoles are often incorporated into antifungal drugs such as fluconazole.
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Anticancer: Studies have shown that triazole derivatives can inhibit cell proliferation by targeting specific enzymes or pathways.
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Drug Design: The stability and bioavailability of triazoles make them attractive scaffolds for drug development.
Chemical Biology
The compound may serve as a probe for studying biological processes due to its functional groups that facilitate bioconjugation.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the chemical environment of protons and carbons in the compound. |
| Mass Spectrometry | To confirm molecular weight and fragmentation patterns. |
| IR Spectroscopy | To identify functional groups (e.g., amide C=O stretch). |
Research Findings
While specific studies on this exact compound were not located in available sources, related triazole derivatives have been extensively studied for their pharmacological properties. For example:
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